Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a bicyclic heterocyclic compound featuring a fused tetrahydrothiazolo[5,4-c]pyridine core. Key structural elements include:
- Methyl carbamate: Attached to the 2nd carbon of the thiazole ring, this group may enhance metabolic stability or modulate solubility.
The compound’s molecular formula is C₁₇H₁₄N₄O₃S, with a molecular weight of 370.39 g/mol.
Properties
IUPAC Name |
methyl N-[5-(3-cyanobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16(22)19-15-18-12-5-6-20(9-13(12)24-15)14(21)11-4-2-3-10(7-11)8-17/h2-4,7H,5-6,9H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTTWQWZWSOKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolo[5,4-c]pyridine core structure with a cyanobenzoyl substituent. Its chemical formula is C_{15}H_{16}N_{4}O_{2}S, and it has a molecular weight of approximately 320.38 g/mol. The presence of the cyanobenzoyl group is thought to enhance its biological activity by facilitating interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases such as JNK2 and JNK3, which are involved in cell signaling pathways related to inflammation and cancer progression .
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. The cytotoxicity is likely mediated through the induction of apoptosis and the disruption of mitochondrial function .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 Colon Cancer | < 1 | Apoptosis induction |
| Related Compound 1 | HT29 Colon Cancer | < 1 | Caspase activation |
| Related Compound 2 | CEM Lymphoma | 3.0 | Mitochondrial membrane depolarization |
Case Studies
- Cytotoxicity in Colon Cancer : A study evaluated the effects of this compound on human colon cancer cell lines HCT116 and HT29. The compound demonstrated significant cytotoxicity with IC50 values below 1 µM. Mechanistic studies indicated that the compound induces apoptosis through caspase activation and mitochondrial dysfunction .
- Selectivity Profile : In assessing selectivity against non-malignant cells, the compound showed a favorable selectivity index (SI), indicating lower toxicity to normal cells compared to cancer cells. This selectivity is crucial for potential therapeutic applications in oncology .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate exhibit significant anticancer properties. For instance, derivatives of tetrahydrothiazolo compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thiazole ring is often associated with enhanced biological activity against cancer due to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Properties
Compounds with thiazolo and pyridine moieties have demonstrated antimicrobial activities against a range of pathogens. The presence of the cyanobenzoyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against bacterial strains. Studies have shown that modifications in the structure can lead to increased activity against both Gram-positive and Gram-negative bacteria.
Inhibition of Coagulation Factors
This compound may serve as a lead compound for developing anticoagulants. Compounds that inhibit activated coagulation factor X are crucial in therapeutic applications for thrombotic diseases. The structural characteristics of this compound suggest it could be optimized for enhanced potency and selectivity in inhibiting coagulation pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thiazolo-pyridine core through cyclization reactions.
- Introduction of the cyanobenzoyl group via acylation methods.
- Carbamate formation through reaction with methyl isocyanate or equivalent reagents.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study: Anticancer Activity Assessment
A study published in a peer-reviewed journal reported on the anticancer effects of a series of tetrahydrothiazolo derivatives similar to this compound. The results indicated that certain derivatives showed promising IC50 values against MCF-7 breast cancer cells when tested using standard MTT assays.
Case Study: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial properties of thiazolo-pyridine derivatives demonstrated that compounds with similar functional groups exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide further optimization of this compound for enhanced efficacy.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The tetrahydrothiazolo[5,4-c]pyridine core is shared with several analogs, but substituent diversity dictates functional differences:
Key Observations :
- JYQ-55: Shares the same core but replaces the cyanobenzoyl group with a triazole-tetrahydrofuran moiety. This substitution likely enhances selectivity for PARK7/DJ-1, a protein target implicated in neurodegenerative diseases .
- Compound 11b: Features a thiazolo[3,2-a]pyrimidine core instead, with a 4-cyanobenzylidene group. The additional cyano group at C6 may contribute to antimicrobial activity .
- Factor Xa Inhibitors : Utilize chloroindol and cyclohexanediamine substituents for targeted enzyme inhibition, demonstrating the scaffold’s versatility in medicinal chemistry .
Pharmacological and Functional Comparisons
Target Compound Hypotheses :
- The 3-cyanobenzoyl group may confer affinity for kinases or proteases, similar to JYQ-55’s triazole moiety.
- Methyl carbamate could improve pharmacokinetic properties compared to analogs with bulkier substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
